molecular formula C11H16N2O2 B8752425 Ethyl 2-(dimethylamino)-2-(pyridin-3-yl)acetate CAS No. 347186-72-5

Ethyl 2-(dimethylamino)-2-(pyridin-3-yl)acetate

Cat. No. B8752425
M. Wt: 208.26 g/mol
InChI Key: UZZYRWJGLSYKBQ-UHFFFAOYSA-N
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Patent
US06743794B2

Procedure details

Bromopyridin-3-yl-acetic acid ethyl ester (2.54 g; 10.2 mmol) was reacted in a sealed tube, at rt., in CH2Cl2, overnight with N,N-dimethylamine hydrochloride (3.34 g; 41.0 mmol; 4 equiv) and Et3N (5.8 mL; 41.0 mmol; 4 equiv). The reaction solution was evaporated to dryness, dissolved in CH2Cl2, washed five times with saturated NaHCO3 (aq), washed once with saturated NaCl (aq), dried with Na2SO4, filtered, and concentrated in vacuo. The resulting brown oil was purified with silica gel chromatography in a 3×25 cm glass column using a 0.5% methanol/chloroform (v/v) mobile phase. The desired product was isolated as a yellow oil (1.12 g; 53% yield). MS(ES) calc'd: [M+H]+=208.1 m/z. Found: 208.1 m/z.
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
3.34 g
Type
reactant
Reaction Step Two
Name
Quantity
5.8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
53%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[CH:5](Br)[C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1)[CH3:2].Cl.[CH3:15][NH:16][CH3:17].CCN(CC)CC>C(Cl)Cl>[CH2:1]([O:3][C:4](=[O:13])[CH:5]([N:16]([CH3:17])[CH3:15])[C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
2.54 g
Type
reactant
Smiles
C(C)OC(C(C=1C=NC=CC1)Br)=O
Step Two
Name
Quantity
3.34 g
Type
reactant
Smiles
Cl.CNC
Step Three
Name
Quantity
5.8 mL
Type
reactant
Smiles
CCN(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction solution was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in CH2Cl2
WASH
Type
WASH
Details
washed five times with saturated NaHCO3 (aq)
WASH
Type
WASH
Details
washed once with saturated NaCl (aq)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting brown oil was purified with silica gel chromatography in a 3×25 cm glass column

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C=1C=NC=CC1)N(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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